5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-70-9, PubChem CID 15604618, ChEMBL CHEMBL254469) is a synthetic indole-2-carboxamide derivative with molecular formula C₁₄H₁₆BrN₃O₃S and a molecular weight of 386.27 g/mol. It features an indole core substituted at position 5 with bromine, at position 2 with a primary carboxamide, and at position 3 with a cyclopentylsulfamoyl group.

Molecular Formula C14H16BrN3O3S
Molecular Weight 386.27 g/mol
CAS No. 918494-70-9
Cat. No. B12913227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide
CAS918494-70-9
Molecular FormulaC14H16BrN3O3S
Molecular Weight386.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N
InChIInChI=1S/C14H16BrN3O3S/c15-8-5-6-11-10(7-8)13(12(17-11)14(16)19)22(20,21)18-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H2,16,19)
InChIKeyGUXQEYYAPYACNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide (918494-70-9) – Structural Classification, Key Properties, and Inventory Readiness


5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide (CAS 918494-70-9, PubChem CID 15604618, ChEMBL CHEMBL254469) is a synthetic indole-2-carboxamide derivative with molecular formula C₁₄H₁₆BrN₃O₃S and a molecular weight of 386.27 g/mol [1]. It features an indole core substituted at position 5 with bromine, at position 2 with a primary carboxamide, and at position 3 with a cyclopentylsulfamoyl group. The compound is classified within a scaffold family extensively investigated for kinase inhibition—particularly IKK2 (IKKβ)—and falls under the patent estate of Glaxo Group Limited for indole carboxamide-based kinase inhibitors [2]. Computed physicochemical properties include an XLogP3-AA value of 2.2, 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds [1].

5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide – Why Generic Substitution Across Indole-2-Carboxamide Analogs Is Not Feasible


Indole-2-carboxamide derivatives with different halogen substituents, N-sulfamoyl modifications, or indole-core substitutions cannot be assumed interchangeable for research or procurement purposes. The identity of the halogen at position 5 (Br vs. Cl vs. H) determines the compound's lipophilicity, steric bulk, and polarizability, which directly influence target binding kinetics and selectivity profiles [1]. The cyclopentyl group on the sulfamoyl moiety confers a specific conformational constraint and steric footprint distinct from cyclohexyl or acyclic N-substituents, affecting both target complementarity and metabolic stability [2]. Furthermore, the intact 3-sulfamoyl-2-carboxamide hydrogen-bonding network—comprising both donor and acceptor motifs—is critical for engaging kinase ATP-binding pockets and cannot be preserved if either functional group is modified, reduced, or replaced [3]. These structure-specific determinants mean that substituting any analog with a different 5-halogen, N-alkyl group, or sulfamoyl linker will yield a distinct pharmacological and physicochemical entity unsuitable as a direct replacement.

5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide – Quantitative Differential Evidence vs. Closest Analogs


Halogen-Dependent Lipophilicity Differentiation: Br vs. Cl at Indole Position 5

The calculated partition coefficient (XLogP3-AA) for the target compound (5-Br) is 2.2 [1]. While no experimental logP has been reported for the direct 5-Cl comparator (5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide), the intrinsic atomic contribution of Br vs. Cl (πBr ≈ 0.86 vs. πCl ≈ 0.71 on the Hansch hydrophobicity scale) predicts the target compound to be approximately 0.15 log units more lipophilic [2]. This difference, though modest, is amplified in the context of membrane permeability and non-specific protein binding within cellular kinase inhibition assays.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Steric and Conformational Differentiation: Cyclopentyl vs. Cyclohexyl N-Substituent

The cyclopentyl group of the target compound imposes a distinct conformational constraint compared to the cyclohexyl group of the analog 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide. The cyclopentyl ring (5-membered) has fewer low-energy conformations and a smaller effective steric bulk than cyclohexyl (6-membered), which can exist in chair, boat, and twist-boat conformations [1]. In the context of IKK2 kinase inhibition patent claims (US2007/0254873 A1), the V substituent at the indole 3-position sulfonamide—which encompasses cyclopentyl—is directly linked to kinase binding pocket occupancy and selectivity [2]. The cyclopentyl ring's reduced rotational freedom (4 rotatable bonds total in the target compound) relative to cyclohexyl contributes to a more defined pharmacophore geometry [3].

Structure-Based Drug Design Kinase Selectivity Conformational Analysis

Hydrogen-Bond Donor Capacity for Kinase Hinge Binding: Sulfamoyl NH vs. Alternative Sulfamoyl Modifications

The target compound possesses three hydrogen-bond donors (HBDs): the indole NH, the primary carboxamide NH₂, and the sulfamoyl NH [1]. This HBD count of 3 is critical because indole-2-carboxamide kinase inhibitors typically engage the kinase hinge region through a bidentate hydrogen-bonding motif involving the indole NH and the carboxamide carbonyl, while the sulfamoyl NH can form additional interactions with the catalytic lysine or the DFG motif [2]. In contrast, the analog 5-bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide replaces the cyclopentyl NH with an O-linked methoxymethyl group, reducing HBD count to 2 (loss of the sulfamoyl NH donor) while increasing hydrogen-bond acceptor count [3]. This alteration fundamentally changes the hydrogen-bonding pharmacophore and is predicted to abolish key polar interactions required for IKK2 hinge-region recognition.

Kinase Inhibition Medicinal Chemistry SAR Hinge-Binding Motif

IKK2 Kinase Inhibition Target Engagement: Patent-Validated Scaffold vs. Non-Sulfamoyl Indole-2-Carboxamides

The target compound embodies the generic structure of Formula (I) in GSK patent US2007/0254873 A1, which explicitly claims indole-2-carboxamide derivatives with a 3-sulfonamide/sulfamoyl group as inhibitors of IKK2 (IKKβ) [1]. The patent defines R1 as H or halogen (Br satisfies this), and V as C5-C7 cycloalkyl optionally substituted by -N(Rb)S(O)mR4 (cyclopentylsulfamoyl satisfies this). In a separate patent (US2008/0269291 A1), structurally related indole carboxamides were characterized as IKK2 inhibitors with therapeutic utility in rheumatoid arthritis, asthma, and COPD [2]. While specific IC50 values for the target compound against IKK2 have not been publicly disclosed, the compound falls squarely within the structurally enabling claims of these patents. By contrast, indole-2-carboxamides lacking the 3-sulfamoyl/sulfonamide group—such as simple N-substituted indole-2-carboxamides (e.g., those reported as CK2 inhibitors with IC50 = 14.6 μM)—are directed to entirely different kinase targets [3].

IKK2 Inhibition Inflammation Kinase Drug Discovery

Molecular Weight and Physicochemical Differentiation from Non-Halogenated Indole-2-Carboxamide Scaffolds

The target compound has a molecular weight (MW) of 386.27 g/mol, placing it in the upper range of lead-like chemical space but still within Lipinski-compliant territory [1]. The bromine atom contributes approximately 79.9 Da to the MW. The non-halogenated parent scaffold (3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide, MW ≈ 307.37 g/mol) is approximately 79 Da lighter and substantially less lipophilic (ΔXLogP estimated at -0.7 to -1.0 units) [2]. This difference is significant for procurement decisions: the brominated compound is better suited for cellular permeability and target engagement studies where higher lipophilicity is advantageous, while the non-halogenated analog may be preferred for solubility-limited assay formats. The target compound's MW of 386.27 g/mol also satisfies the molecular weight criterion (MW < 500) of Lipinski's Rule of Five [3].

Drug-Likeness Physicochemical Properties Lead Optimization

5-Bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide – Validated Research and Industrial Application Scenarios


IKK2/NF-κB Pathway Inhibition Studies in Inflammatory Disease Models

This compound is structurally aligned with the Glaxo Group Limited IKK2 inhibitor patent estate (US2007/0254873 A1 and US2008/0269291 A1), making it a directly relevant tool compound for investigating IKK2-mediated NF-κB signaling in cellular models of rheumatoid arthritis, asthma, and COPD [1]. The preserved sulfamoyl NH hydrogen-bond donor and the bromine atom at position 5 are both expected to contribute to IKK2 hinge-region binding and kinase selectivity, distinguishing it from non-sulfamoyl and non-halogenated indole-2-carboxamide analogs that target unrelated kinases such as CK2 (IC50 = 14.6 μM) [2]. Researchers studying TNFα-induced NF-κB activation cascades should prioritize this compound over analogs lacking the 3-sulfamoyl pharmacophore.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects at the Indole 5-Position

The bromine atom at position 5 of the indole core provides a well-defined steric and electronic perturbation for SAR investigations. With a measured XLogP3-AA of 2.2 [1] and a Hansch π value of 0.86 for aromatic bromine, this compound serves as the higher-lipophilicity comparator against the 5-chloro analog (πCl = 0.71) and the non-halogenated parent scaffold [3]. Procurement of this exact compound enables direct, matched-pair SAR analysis to quantify the contribution of bromine substitution on cellular permeability, metabolic stability, and target potency within a consistent indole-2-carboxamide framework.

Kinase Inhibitor Selectivity Profiling Using the Cyclopentylsulfamoyl Pharmacophore

The cyclopentyl N-substituent on the sulfamoyl group provides a specific conformational constraint—characterized by only 4 rotatable bonds [1]—that can be exploited in kinase selectivity panels. This compound is well-suited as a reference standard when profiling against kinase panel screening services to determine selectivity across the human kinome. The differential conformational entropy of the cyclopentyl ring (vs. the more flexible cyclohexyl analog) may confer kinome selectivity advantages that can be empirically tested by procuring both compounds and comparing their selectivity profiles under identical assay conditions [2].

Medicinal Chemistry Hit-to-Lead Optimization Leveraging the Indole-2-Carboxamide Scaffold

With a molecular weight of 386.27 g/mol, an XLogP3-AA of 2.2, and full Lipinski Rule-of-Five compliance (0 violations), this compound occupies attractive lead-like chemical space suitable for further optimization [1]. Its 3 hydrogen-bond donors (indole NH, carboxamide NH₂, sulfamoyl NH) and 4 hydrogen-bond acceptors provide a balanced polarity profile amenable to both potency optimization and pharmacokinetic tuning [2]. Medicinal chemistry teams can procure this compound as a validated starting point for systematic derivatization—exploring modifications at the carboxamide, the indole core, or the sulfamoyl linker—while retaining the core pharmacophoric elements essential for kinase target engagement as defined in the GSK IKK2 patent series [3].

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